2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Description
“2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide” is a chemical compound. It is a derivative of phthalimide . Phthalimide derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of phthalimide derivatives, such as “this compound”, typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of triethylamine under reflux conditions .
Scientific Research Applications
DNA Minor Groove Binding and Hoechst Analogues
One significant area of application for compounds similar to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide" involves DNA minor groove binders like Hoechst 33258. These compounds exhibit strong affinity for the minor groove of double-stranded DNA, with specificity for AT-rich sequences. They are utilized for fluorescent DNA staining, facilitating chromosomal and nuclear analysis in plant cell biology and acting as radioprotectors and topoisomerase inhibitors. This highlights their potential in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, characterized by a six-membered nitrogen-containing heterocycle, are crucial in the rational design of drugs. They are found in a wide array of medications with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly impact the medicinal potential of these molecules, suggesting that derivatives like "this compound" could offer novel pharmacological profiles. This flexibility in molecular design aids in the discovery of drug-like elements for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Pharmacokinetics and Pharmacodynamics
Investigations into the chemistry, pharmacokinetics, and pharmacodynamics of related compounds, such as Bilastine, provide insights into the potential applications of "this compound" in allergy relief and other conditions. Understanding the chemical structure and biological interactions of these molecules can inform the development of new drugs with improved efficacy and safety profiles (Sharma, Hatware, Bhadane, & Patil, 2021).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-18-8-6-17(7-9-18)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-9H,10-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTDGVXZQDEANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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